Hexadecamethyloctasilocane

Description

Contextualization within Advanced Organosilicon Chemistry Research

Hexadecamethyloctasiloxane belongs to the siloxane family, which are compounds that form the backbone of silicones. In organosilicon chemistry, a siloxane is characterized by a Si-O-Si linkage. nih.gov These compounds can be linear, as in the case of Hexadecamethyloctasiloxane, or cyclic. rsc.org The broader class of materials, polysiloxanes, are polymers with a repeating silicon-oxygen backbone. researchgate.net These are hybrid materials, combining an inorganic backbone (Si-O) with organic side groups, which are typically methyl groups in common silicones like polydimethylsiloxane (B3030410) (PDMS). nih.govrsc.org This hybrid nature gives them unique properties not found in traditional organic polymers. acs.org The study of specific linear oligomers like Hexadecamethyloctasiloxane is crucial for understanding the fundamental properties and behaviors that govern the performance of larger silicone polymers used in a vast array of applications.

Significance of Hexadecamethyloctasiloxane in Contemporary Material Sciences

Hexadecamethyloctasiloxane, as a well-defined, short-chain linear siloxane, holds significance primarily as a model compound and a building block in material science. Its defined structure allows researchers to establish clear structure-property relationships that can be extrapolated to more complex, high-molecular-weight silicone polymers. The key properties derived from its siloxane structure, such as hydrophobicity (water repellency), thermal stability, and low surface tension, make it and similar oligomers valuable ingredients. Its versatility allows it to be used as a raw material or intermediate in the production of more complex silicone-based materials, including rubbers, gels, and resins. For example, linear siloxanes are utilized in formulations for cosmetics, adhesives, and industrial coatings where properties like water resistance and heat tolerance are critical.

Historical Trajectories of Polysiloxane Research Pertinent to Hexadecamethyloctasiloxane

The journey of polysiloxane research began with the pioneering work of English chemist Frederic Kipping between 1899 and 1944. Kipping was the first to synthesize and study organosilicon compounds in detail, using the Grignard reaction, which earned him the title "Father of Silicone Chemistry". rsc.orgresearchgate.net He initially called his new materials "silicoketones," which was later shortened to "silicones". rsc.org However, these early discoveries did not immediately translate into commercial applications. researchgate.net

The commercialization of silicones became viable in the early 1940s, largely due to the work of Eugene G. Rochow at the General Electric Company. researchgate.net Rochow developed a more efficient "direct process" for synthesizing organosiloxanes, which coincided with the demands of World War II for new, high-performance materials. rsc.orgresearchgate.net This spurred rapid growth in the industry, with companies like Dow-Corning and Union Carbide beginning large-scale production. researchgate.net This historical development laid the groundwork for the synthesis and investigation of a wide array of polysiloxanes, from high-molecular-weight polymers to specific, well-defined oligomers like Hexadecamethyloctasiloxane.

Current Research Paradigms and Identified Knowledge Gaps for Hexadecamethyloctasiloxane

Current research involving linear polysiloxanes is focused on creating "functional" polymers with tailored properties for advanced applications. A major paradigm is the synthesis of polysiloxanes containing specific functional groups to control their characteristics, such as making them more hydrophilic or imparting reactive sites for further chemical modification. rsc.orgresearchgate.net For instance, research has shown that introducing ionic groups into a simple linear polysiloxane can dramatically alter its mechanical properties, transforming it from a fluid-like material into one with a high elastic modulus. nih.gov This opens up new possibilities for creating "smart materials" that respond to external stimuli like humidity. nih.govnih.gov

Despite the versatility of polysiloxanes, specific knowledge gaps remain, particularly concerning individual oligomers like Hexadecamethyloctasiloxane. A key challenge is the development of precise and efficient methods to functionalize such molecules. While general methods like hydrosilylation exist, controlling these reactions to create well-defined, functionalized oligomers for specific applications is an ongoing area of research. researchgate.net Furthermore, the integration of these foundational siloxane molecules into advanced systems, such as organic electronic devices or drug delivery vehicles, is a significant frontier. sigmaaldrich.comnih.gov While the hybridization of silicones with organic semiconductors is a known strategy, the precise role and advantage of using specific oligomers like Hexadecamethyloctasiloxane in these systems are not fully explored. nih.gov Another area of active investigation is the fundamental understanding of fracture mechanics at the single-molecule level, which is critical for designing more durable silicone-based materials. acs.org

Data Tables

Table 1: Physicochemical Properties of Hexadecamethyloctasiloxane

| Property | Value | Source |

| Molecular Formula | C₁₆H₄₈O₇Si₈ | nih.gov |

| Molecular Weight | 577.2 g/mol | nih.gov |

| Appearance | Colorless liquid | |

| IUPAC Name | 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane | nih.gov |

| CAS Number | 19095-24-0 | nih.gov |

| InChI Key | JETFAOWLNCGULZ-UHFFFAOYSA-N | nih.gov |

Table 2: Comparison of Related Siloxane Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure Type |

| Hexadecamethyloctasiloxane | C₁₆H₄₈O₇Si₈ | 577.2 | Linear |

| Hexadecamethyloctasiloxane-1,15-diol (B3052963) | C₁₆H₅₀O₉Si₈ | 611.2 | Linear, Hydroxy-terminated |

| Hexamethyldisiloxane | C₆H₁₈OSi₂ | 162.38 | Linear (Dimer) |

| Octamethylcyclotetrasiloxane (B44751) (D4) | C₈H₂₄O₄Si₄ | 296.62 | Cyclic |

| Dodecamethylcyclohexasiloxane (D6) | C₁₂H₃₆O₆Si₆ | 444.92 | Cyclic |

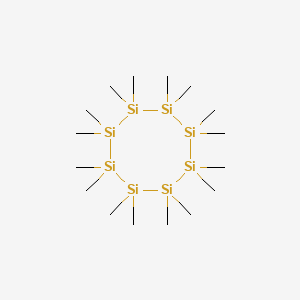

Structure

2D Structure

3D Structure

Properties

CAS No. |

23657-43-4 |

|---|---|

Molecular Formula |

C16H48Si8 |

Molecular Weight |

465.2 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecamethyloctasilocane |

InChI |

InChI=1S/C16H48Si8/c1-17(2)18(3,4)20(7,8)22(11,12)24(15,16)23(13,14)21(9,10)19(17,5)6/h1-16H3 |

InChI Key |

CRQRATISUDITJA-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1([Si]([Si]([Si]([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparations of Hexadecamethyloctasilocane

Established Synthetic Routes for Cyclic Siloxanes and Hexadecamethyloctasiloxane Precursors

The cornerstone of siloxane chemistry lies in the hydrolysis of chlorosilanes, a method that has been a mainstay for the production of both linear and cyclic siloxanes. The primary precursor, dichlorodimethylsilane (B41323) ((CH₃)₂SiCl₂), when subjected to hydrolysis, initiates a cascade of reactions that can lead to the formation of hexadecamethyloctasiloxane (D₈) and other cyclic siloxanes. acs.orgnih.gov The hydrolysis process first yields silanols, which are highly reactive and readily undergo condensation to form siloxane bonds (Si-O-Si). nih.gov This process can result in a mixture of linear and cyclic oligomers, with the distribution of products being influenced by reaction conditions. nih.gov

Another fundamental and widely industrialized method for the synthesis of polysiloxanes, which can be tailored to produce specific cyclic structures, is the ring-opening polymerization (ROP) of smaller cyclosiloxanes, most notably octamethylcyclotetrasiloxane (B44751) (D₄). acs.orgresearchgate.netphasex4scf.com This process can be initiated by either acidic or basic catalysts. researchgate.netphasex4scf.com In the presence of a suitable catalyst, the cyclic monomer opens and polymerizes, and under specific equilibrium conditions, can lead to the formation of larger cyclic siloxanes like hexadecamethyloctasiloxane. d-nb.info The ROP of cyclosiloxanes is a versatile technique that allows for the synthesis of a wide range of polysiloxanes with varying molecular weights and architectures. gelest.com

| Precursor | Synthetic Method | Key Features |

| Dichlorodimethylsilane | Hydrolysis | A fundamental method that produces a mixture of linear and cyclic siloxanes. nih.gov |

| Octamethylcyclotetrasiloxane (D₄) | Ring-Opening Polymerization (ROP) | An industrially significant process that can be controlled to yield specific high-molecular-weight polymers or other cyclic siloxanes under equilibrium conditions. acs.orgresearchgate.netphasex4scf.comd-nb.info |

Innovations in Controlled Synthesis of Hexadecamethyloctasiloxane Architectures

Recent research has focused on developing more controlled and precise methods for the synthesis of specific siloxane architectures, moving beyond the statistical distributions often obtained with traditional methods.

Template-Directed Synthesis Approaches for Hexadecamethyloctasiloxane

Template-directed synthesis is a sophisticated strategy that utilizes molecular templates to guide the formation of specific structures. In the context of cyclosiloxanes, this approach aims to overcome the statistical nature of cyclization by pre-organizing the linear precursors into a conformation that favors the formation of a desired ring size. While the application of template-directed synthesis specifically for hexadecamethyloctasiloxane is an area of ongoing research, the principles of supramolecular chemistry and host-guest interactions offer a promising avenue. mathnet.ruwikipedia.orgacs.org The use of supramolecular templates, such as cage-like proteins or synthetic macrocycles, can create a confined environment that directs the cyclization of a linear oligosiloxane chain to form a specific cyclic product. nih.govrsc.org This method holds the potential for highly selective synthesis of complex molecular architectures. youtube.com

Catalytic Pathways in Hexadecamethyloctasiloxane Formation

The choice of catalyst plays a pivotal role in directing the outcome of siloxane synthesis, influencing both the rate of reaction and the selectivity towards specific cyclic or linear products. Lewis acids have emerged as highly active catalysts for silanol (B1196071) polycondensation, with the ability to limit the formation of unwanted cyclosiloxane byproducts. researchgate.netrsc.orgnih.gov The activity of these catalysts is influenced by factors such as the nature of the metal cation and the coordinating ligand. researchgate.net

Homoconjugated acids have also been identified as effective catalysts for silanol polycondensation, demonstrating high activity while generating low levels of cyclosiloxane byproducts. rsc.org These catalysts are believed to selectively activate silanols over the siloxane backbone, thus suppressing the "back-biting" reactions that lead to cyclic formation. rsc.org

A significant advancement in the controlled synthesis of siloxanes is the Piers-Rubinsztajn reaction. This reaction, catalyzed by tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), involves the coupling of a hydrosilane with an alkoxysilane to form a siloxane bond. nih.govmdpi.comacs.orgphasex4scf.com This method offers a high degree of control and is tolerant of various functional groups, allowing for the synthesis of well-defined and structurally precise siloxane oligomers and polymers under mild conditions. acs.orgphasex4scf.com

| Catalyst Type | Reaction | Key Advantages |

| Lewis Acids | Silanol Polycondensation | High activity, reduced formation of cyclic byproducts. researchgate.net |

| Homoconjugated Acids | Silanol Polycondensation | High activity, low levels of cyclosiloxane byproducts. rsc.org |

| Tris(pentafluorophenyl)borane | Piers-Rubinsztajn Reaction | High control, mild conditions, tolerance of functional groups. nih.govacs.orgphasex4scf.com |

Green Chemistry Principles in Hexadecamethyloctasiloxane Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. nih.gov In the context of hexadecamethyloctasiloxane synthesis, this involves exploring the use of greener solvents, developing more energy-efficient processes, and maximizing atom economy.

The use of siloxane-based solvents, which are considered environmentally friendly, is a promising alternative to traditional volatile organic compounds. acs.org Research is also being conducted on the use of ionic liquids and supercritical fluids as reaction media for siloxane synthesis. mdpi.comresearchgate.netnih.govrsc.org Supercritical carbon dioxide, for instance, offers advantages such as being non-toxic, non-flammable, and easily removable from the reaction mixture. nih.gov

Biocatalysis presents another green approach to siloxane synthesis. Enzymes like silicatein-α have been shown to catalyze the hydrolysis and condensation of Si-O bonds, offering a more sustainable route to polysiloxane production. acs.orgacs.orgrsc.orgnih.govresearchgate.net

Atom economy, a key principle of green chemistry, focuses on maximizing the incorporation of all atoms from the reactants into the final product. gelest.comnih.govrsc.orgrsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions which generate byproducts. rsc.org

Advanced Purification and Isolation Techniques for Hexadecamethyloctasiloxane Systems

The purification and isolation of hexadecamethyloctasiloxane from reaction mixtures, which often contain a distribution of linear and other cyclic siloxanes, is crucial for obtaining a high-purity product. Several advanced techniques are employed for this purpose.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for the separation and purification of individual oligomers from a mixture. youtube.comwelch-us.comyoutube.comyoutube.comyoutube.com By selecting appropriate stationary and mobile phases, it is possible to achieve high-resolution separation of different cyclosiloxane species. researchgate.net

Gas chromatography (GC) is another widely used analytical technique for separating and identifying volatile cyclic siloxanes. nih.govepo.org Backflush GC systems can be particularly effective for the rapid analysis of low molecular weight cyclic siloxanes by preventing high-boiling point components from contaminating the column. nih.gov

Crystallization is a classic purification technique that can be highly effective for isolating specific cyclosiloxanes that are solid at room temperature. The process involves dissolving the crude mixture in a suitable solvent at an elevated temperature and then allowing the desired compound to crystallize out upon cooling. acs.org Recrystallization can be used to further enhance the purity of the isolated compound. researchgate.net

Membrane separation is an emerging technology for the purification of siloxanes. This technique utilizes membranes that are selectively permeable to certain molecules, allowing for the separation of volatile cyclosiloxanes from a liquid mixture. researchgate.netd-nb.inforesearchgate.netepo.orgmdpi.com This method can be more energy-efficient than traditional distillation processes.

| Purification Technique | Principle | Key Advantages |

| Preparative HPLC | Differential partitioning between a stationary and mobile phase. | High-resolution separation of individual oligomers. youtube.comresearchgate.netwelch-us.com |

| Gas Chromatography | Separation based on volatility and interaction with a stationary phase. | Effective for volatile cyclic siloxanes. nih.govepo.org |

| Crystallization | Differential solubility at different temperatures. | Can yield high-purity crystalline products. acs.orgresearchgate.net |

| Membrane Separation | Selective permeation through a membrane. | Potentially more energy-efficient than distillation. researchgate.netd-nb.inforesearchgate.netepo.org |

Molecular and Supramolecular Structures of Hexadecamethyloctasilocane

Conformational Analysis and Dynamic Behavior of Hexadecamethyloctasiloxane

Molecular dynamics (MD) simulations on short-chain siloxanes provide valuable insights into this dynamic behavior. acs.org These studies reveal that the molecule's effective stiffness and rupture times can deviate from classical scaling laws, especially for shorter chains. acs.org The conformational energy landscape of such molecules is complex, with numerous local minima corresponding to different arrangements of the siloxane backbone. elifesciences.org The transitions between these states are typically rapid, reflecting the low rotational barriers around the Si-O bonds.

Table 1: Computed Conformational and Dynamic Properties of Linear Oligosiloxanes

| Property | Description | Value/Observation for Related Oligosiloxanes |

| Si-O Bond Length | The average distance between silicon and oxygen atoms in the backbone. | ~1.64 Å wikipedia.org |

| Si-O-Si Bond Angle | The angle formed by two adjacent Si-O bonds. | ~142.5° wikipedia.org |

| Rotational Barrier | The energy required to rotate around a Si-O bond. | Low, contributing to high flexibility. wikipedia.org |

| Conformational States | The various spatial arrangements the molecule can adopt. | A dynamic equilibrium between extended and helical structures. |

Note: Specific experimental data for hexadecamethyloctasiloxane is limited; values are based on general data for linear siloxanes and computational models.

Isomeric Investigations and Stereochemical Aspects of Hexadecamethyloctasiloxane Architectures

Isomerism in hexadecamethyloctasiloxane is primarily theoretical, as the silicon atoms in the backbone are not chiral centers in the standard commercial product. Each silicon atom is bonded to two identical methyl groups, precluding the existence of stereoisomers. However, if one of the methyl groups on a silicon atom were to be replaced by a different substituent, that silicon would become a chiral center, leading to the possibility of diastereomers and enantiomers. The synthesis of such stereoregular siloxanes is a complex challenge in polymer chemistry.

The commercial production of hexadecamethyloctasiloxane typically results in a high-purity product, with the primary component being the linear octasiloxane. ecetoc.org However, trace amounts of cyclic siloxanes and other linear oligomers may be present as impurities. ecetoc.org

Table 2: Isomeric and Purity Data for Commercial Oligosiloxanes

| Parameter | Description | Typical Values/Observations |

| Isomeric Purity | The percentage of the desired linear hexadecamethyloctasiloxane. | Typically high, often >95%. |

| Common Impurities | Other siloxane species present in the commercial product. | Cyclic siloxanes (e.g., octamethylcyclotetrasiloxane), shorter and longer linear oligomers. ecetoc.org |

| Stereoisomers | The presence of chiral centers leading to different spatial arrangements. | Not typically present in the standard commercial product. |

Self-Assembly Mechanisms of Hexadecamethyloctasiloxane

The self-assembly of unmodified hexadecamethyloctasiloxane into well-defined, stable supramolecular structures is not a prominent feature due to the molecule's high flexibility and the non-polar nature of the methyl groups. However, the introduction of functional groups can dramatically alter this behavior.

Research on functionalized linear oligosiloxanes has shown that they can self-assemble into a variety of ordered nanostructures, including lamellar, hexagonal, and body-centered cubic phases. acs.orgnih.gov This self-assembly is driven by a delicate balance of interactions, such as hydrogen bonding between the functional end groups and the phase separation of the siloxane midblocks from these more polar or aromatic end groups. acs.orgnih.gov The resulting morphology is highly dependent on the nature of the end groups and the length of the siloxane chain. acs.orgnih.gov For instance, oligodimethylsiloxanes end-functionalized with ureidopyrimidinone (UPy) motifs exhibit block-copolymer-like self-assembly. acs.orgnih.gov

Host-Guest Chemistry and Molecular Recognition by Hexadecamethyloctasiloxane Scaffolds

The potential for hexadecamethyloctasiloxane to act as a host molecule in host-guest chemistry is an area of nascent research. Generally, siloxanes are considered to have low basicity and are chemically inert, which makes them less likely to engage in the strong, specific interactions required for molecular recognition. researchgate.net

However, the field of siloxane coordination chemistry has seen recent advancements. researchgate.net While linear, unsubstituted siloxanes like hexadecamethyloctasiloxane are not ideal hosts, the modification of siloxane structures, particularly the creation of cyclic siloxanes or the introduction of specific binding sites, can lead to host-guest interactions. For example, studies have shown that β- and γ-cyclodextrins can form inclusion complexes with polydimethylsiloxanes (PDMS), though α-cyclodextrin does not, highlighting the importance of size complementarity between the host cavity and the guest. researchgate.net The development of siloxane-based scaffolds for molecular recognition would likely require the strategic incorporation of functional groups capable of specific non-covalent interactions, such as hydrogen bonding or electrostatic interactions.

Spectroscopic Characterization and Advanced Analytical Techniques in Hexadecamethyloctasilocane Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies of Hexadecamethyloctasiloxane

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organosilicon compounds like hexadecamethyloctasiloxane. Both ¹H and ²⁹Si NMR provide detailed information about the molecular framework.

In ¹H NMR spectroscopy, the methyl protons attached to the silicon atoms typically appear as a sharp singlet in the region of 0.05 to 0.2 ppm. The integration of this peak corresponds to the 48 protons of the sixteen methyl groups.

²⁹Si NMR spectroscopy is particularly powerful for characterizing the siloxane backbone. For linear siloxanes, distinct signals are observed for terminal (M) and repeating (D) silicon units. In hexadecamethyloctasiloxane, which is a linear chain, one would expect to observe signals corresponding to the different Si environments. The chemical shifts in ²⁹Si NMR are sensitive to the substituents on the silicon atom and the length of the siloxane chain. For polydimethylsiloxanes, the D units typically resonate in the range of -18 to -24 ppm. crystalpharmatech.com Advanced NMR techniques, such as two-dimensional NMR (e.g., COSY, HSQC, HMBC), can further confirm the connectivity and spatial relationships between atoms, although for a relatively simple linear polymer like hexadecamethyloctasiloxane, 1D spectra are often sufficient for routine characterization. nist.govnih.gov

Interactive Table: Typical NMR Data for Siloxanes

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~0.1 | Singlet | Si-CH₃ |

| ²⁹Si | -18 to -24 | - | D units (-O-Si(CH₃)₂-O-) |

Vibrational Spectroscopic Investigations (FTIR, Raman) of Hexadecamethyloctasiloxane

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within hexadecamethyloctasiloxane.

FTIR Spectroscopy: The FTIR spectrum of hexadecamethyloctasiloxane is characterized by strong absorption bands associated with the Si-O-Si and Si-C bonds. Key vibrational modes include:

Si-O-Si asymmetric stretching: A very strong and broad band typically observed between 1000 and 1100 cm⁻¹. This is one of the most characteristic peaks for siloxanes.

CH₃ rocking and Si-C stretching: Found in the 750-850 cm⁻¹ region.

Si-C symmetric stretching: A weaker band around 660-700 cm⁻¹.

C-H stretching in methyl groups: Observed around 2960 cm⁻¹.

C-H bending in methyl groups: Found near 1260 cm⁻¹ (symmetric) and 1410 cm⁻¹ (asymmetric). researchgate.netnist.gov

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For hexadecamethyloctasiloxane, key Raman shifts include:

Si-O-Si symmetric stretching: A strong band typically appearing around 490-520 cm⁻¹.

Si-C symmetric stretching: A strong signal in the 690-710 cm⁻¹ range.

C-H stretching and bending vibrations: Similar to FTIR, these are observed at their characteristic frequencies.

The combination of FTIR and Raman spectroscopy allows for a comprehensive vibrational analysis of the molecule. unt.edugovinfo.gov

Interactive Table: Key Vibrational Frequencies for Hexadecamethyloctasiloxane

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity (FTIR) |

| Si-O-Si asymm. stretch | 1000-1100 | - | Very Strong |

| Si-O-Si symm. stretch | - | 490-520 | - |

| Si-C stretch | 750-850 | 690-710 | Strong |

| C-H stretch (CH₃) | ~2960 | ~2960 | Medium |

| C-H bend (CH₃) | ~1260 | ~1260 | Medium |

Mass Spectrometric Approaches for Structural Elucidation and Purity Assessment of Hexadecamethyloctasiloxane

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of hexadecamethyloctasiloxane, which aids in its structural confirmation and the assessment of its purity. sigmaaldrich.com

In electron ionization (EI) mass spectrometry, hexadecamethyloctasiloxane undergoes characteristic fragmentation. The molecular ion peak (M⁺) at m/z 576.15 is often weak or absent due to the lability of the siloxane chain. A prominent peak is frequently observed at m/z 561, corresponding to the loss of a methyl group ([M-CH₃]⁺). The fragmentation pattern is typically dominated by a series of ions resulting from the cleavage of the Si-O backbone and rearrangements, leading to the formation of cyclic siloxane fragments. Common fragment ions include those at m/z 73 ([Si(CH₃)₃]⁺) and a series of cyclic siloxane ions.

Gas chromatography-mass spectrometry (GC-MS) is particularly useful for analyzing the purity of hexadecamethyloctasiloxane samples, allowing for the separation and identification of any shorter or longer chain siloxane impurities.

X-ray Diffraction Analysis for Crystalline Hexadecamethyloctasiloxane Structures

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement in crystalline materials. For a compound like hexadecamethyloctasiloxane, obtaining a single crystal suitable for single-crystal XRD can be challenging due to its oligomeric and flexible nature.

As of the current literature survey, specific, publicly available experimental X-ray diffraction data for the crystalline structure of hexadecamethyloctasiloxane is not readily found. The determination of the crystal structure would provide precise information on bond lengths, bond angles, and the conformation of the siloxane chain in the solid state, as well as details about intermolecular packing.

In the absence of experimental data, computational methods such as crystal structure prediction (CSP) could be employed to explore possible crystalline polymorphs and their relative stabilities. researchgate.net For similar cyclic siloxanes, XRD studies have revealed various conformations of the siloxane rings. Powder X-ray diffraction (PXRD) could be used to analyze polycrystalline samples to identify the crystalline phases present and assess the degree of crystallinity. nist.gov

Hyphenated Analytical Techniques in Hexadecamethyloctasiloxane Research

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the determination of trace components.

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned previously, GC-MS is a widely used hyphenated technique for the analysis of volatile and semi-volatile compounds like hexadecamethyloctasiloxane. It combines the excellent separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. This is invaluable for purity assessment, identifying and quantifying impurities, and studying the degradation products of hexadecamethyloctasiloxane.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile siloxane oligomers and polymers, LC-MS is a suitable alternative. It allows for the separation of components in the liquid phase followed by mass spectrometric detection, providing molecular weight and structural information.

Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique provides real-time infrared spectra of compounds as they elute from the GC column. This can aid in the identification of isomers that may have similar mass spectra but different vibrational spectra.

Optical Emission Spectroscopy in Plasma Environments for Hexadecamethyloctasiloxane Analysis

Optical Emission Spectroscopy (OES) is a non-intrusive diagnostic tool used to characterize the species present in a plasma environment. When hexadecamethyloctasiloxane is introduced into a plasma, it fragments into various excited atoms, ions, and molecular radicals. OES analyzes the light emitted from the de-excitation of these species, providing insights into the plasma chemistry.

In a plasma containing hexadecamethyloctasiloxane, OES spectra would be expected to show emission lines corresponding to:

Silicon (Si) atoms: Various atomic Si lines would be present.

SiH radicals: The A²Δ–X²Π transition of SiH is often observed around 414 nm. nist.gov

Hydrogen (H) atoms: The Balmer series lines (e.g., Hα at 656 nm and Hβ at 486 nm) are typically prominent.

Carbon-containing species: Emission from C₂, CH, and CO (if oxygen is present) can be detected.

OH radicals: If water vapor is present as an impurity, the OH band around 309 nm may be observed.

By monitoring the intensities of these emission lines, researchers can infer information about the electron temperature, electron density, and the relative concentrations of different species in the plasma. This is particularly relevant for understanding and controlling plasma polymerization processes that use siloxanes as precursors to deposit thin films. crystalpharmatech.com

Interactive Table: Potential Emission Lines in Hexadecamethyloctasiloxane Plasma (OES)

| Species | Wavelength (nm) | Transition |

| SiH | ~414 | A²Δ–X²Π |

| Hα | 656.3 | Balmer series |

| Hβ | 486.1 | Balmer series |

| Si | Multiple lines | Atomic transitions |

| C₂ | Swan bands | d³Πg–a³Πu |

Reactivity and Mechanistic Studies of Hexadecamethyloctasilocane

Reaction Pathways and Kinetics Involving Hexadecamethyloctasiloxane

The principal reaction pathway for linear siloxanes like hexadecamethyloctasiloxane is hydrolysis, which involves the scission of the siloxane bonds. wikipedia.orgresearchgate.net This reaction is significantly influenced by the pH of the environment. Both acidic and alkaline conditions catalyze the degradation, leading to the formation of lower molecular weight siloxanols. scientificspectator.comnih.gov

Under neutral conditions, the hydrolysis of the siloxane bond is slow. However, the rate accelerates considerably in the presence of strong acids or bases. scientificspectator.comrsc.org The degradation proceeds via the cleavage of Si-O-Si linkages, ultimately breaking the octasiloxane chain into smaller, more polar silanol-terminated fragments. nih.gov

Kinetic studies on the hydrolysis of PDMS fluids, which provide a model for hexadecamethyloctasiloxane, have shown that the degradation can be approximated by zeroth-order kinetics in its initial stages. The rate of degradation is markedly higher in highly alkaline solutions compared to acidic or neutral ones. scientificspectator.com

Interactive Table: Hydrolysis Rate of Polydimethylsiloxane (B3030410) (as a model for Hexadecamethyloctasiloxane) at 24°C This table presents estimated degradation rate constants for PDMS fluids under different pH conditions, assuming zeroth-order kinetics. The data illustrates the catalytic effect of both acidic and alkaline environments.

| Condition | pH | Estimated Degradation Rate Constant (mgSi L⁻¹ day⁻¹) |

| Alkaline (NaOH) | 12 | 0.28 |

| Acidic (HCl) | 2 | 0.07 |

| Neutral (Demineralised Water) | 6 | 0.002 |

| Data sourced from degradation kinetic studies of PDMS fluids. scientificspectator.comnih.gov |

Another relevant reaction pathway is the synthesis of defined-length linear siloxanes, such as hexadecamethyloctasiloxane, through the catalyzed ring-cleavage of cyclodimethylsiloxanes. For instance, α,ω-difunctionalized linear dimethylsiloxanes can be prepared by reacting cyclodimethylsiloxanes with dimethylchlorosilane and water in the presence of an inorganic solid catalyst under mild conditions. oup.com

Catalytic Transformations Mediated by Hexadecamethyloctasiloxane Derivatives

Derivatives of hexadecamethyloctasiloxane, created by introducing functional groups onto the siloxane backbone, can participate in various catalytic transformations. The siloxane chain acts as a flexible scaffold, and the reactivity is dictated by the terminal or side-chain functional groups.

A key synthetic route to create these derivatives is the hydrosilylation reaction. This involves reacting a silylhydride-terminated hexadecamethyloctasiloxane with a molecule containing an unsaturated bond (e.g., an alkene) in the presence of a platinum catalyst. nih.gov This method allows for the precise placement of functional end-groups.

Once functionalized, these derivatives can undergo further catalyzed reactions. For example, an alkynyl-terminated polysiloxane can participate in a copper(I)-catalyzed Huisgen cycloaddition reaction with an azide-functionalized compound. bohrium.comacs.orgsci-hub.ru In this transformation, the hexadecamethyloctasiloxane backbone serves as a mediator, bringing the reactive alkynyl groups to the reaction site.

Interactive Table: Synthesis and Reaction of a Hexadecamethyloctasiloxane Derivative This table outlines a representative two-step process where a hexadecamethyloctasiloxane derivative is first synthesized and then used in a subsequent catalytic reaction.

| Step | Reaction Type | Reactants | Catalyst/Conditions | Product |

| 1 | Hydrosilylation | Silylhydride-terminated hexadecamethyloctasiloxane, Alkene-functionalized molecule (e.g., N,N-dimethylallylamine) | Platinum complex (e.g., Karstedt's catalyst) | Amine-terminated hexadecamethyloctasiloxane derivative |

| 2 | Quaternization (example transformation) | Amine-terminated hexadecamethyloctasiloxane, Alkyl halide (e.g., 3-bromopropane-1-sulfonate) | Solvent | Zwitterionic (sulfobetaine) hexadecamethyloctasiloxane |

| This synthetic scheme is based on general methods for functionalizing linear siloxanes. |

Such derivatives have applications as surfactants and in the creation of more complex, structured siloxane architectures. google.commcmaster.ca

Fundamental Mechanistic Insights into Reactions of Hexadecamethyloctasiloxane

The reaction mechanisms of hexadecamethyloctasiloxane are dominated by the electrophilic nature of the silicon atom and the nucleophilic nature of the oxygen atom in the siloxane bond.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of a siloxane oxygen atom. acs.orgacs.orgnlc-bnc.ca This protonation makes the adjacent silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. researchgate.net The process is facilitated by the formation of hydrogen-bonded complexes involving water, silanol (B1196071) groups, and the acid catalyst, which help to lower the energy barrier for the reaction by stabilizing the charged transition state. acs.orgacs.org The cleavage of the Si-O bond results in the formation of a silanol and a new, shorter siloxane chain.

Base-Catalyzed Hydrolysis: In an alkaline environment, the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on one of the silicon atoms in the siloxane chain. wikipedia.orgnlc-bnc.ca This forms a pentacoordinate silicon intermediate. Subsequently, the Si-O bond cleaves, displacing a silanolate anion and resulting in a shorter siloxane chain terminated with a silanol group. nlc-bnc.ca This process can then repeat along the polymer chain.

Photochemical and Radiolytic Reactivity of Hexadecamethyloctasiloxane

Hexadecamethyloctasiloxane, as a type of polydimethylsiloxane, is susceptible to degradation upon exposure to high-energy radiation, including ultraviolet (UV) light and gamma rays.

Photochemical Reactivity: Exposure to UV radiation, particularly in the presence of oxygen or ozone, can induce photo-oxidation. researchgate.net The proposed mechanism involves the formation of hydroperoxide groups, which are unstable and can subsequently lead to chain scission and the formation of silanols (Si-OH) and β-silylated carboxylic acids (∼SiCH₂-COOH). researchgate.net Deep UV irradiation in the presence of ozone can lead to the progressive replacement of methyl (-CH₃) groups with hydroxyl (-OH) groups, ultimately converting the polysiloxane into a silica-like (SiOₓ) material. acs.org Studies on the vacuum-ultraviolet photolysis of PDMS have also been conducted to understand the energy transfer and gas yields from the degradation process. acs.org

Radiolytic Reactivity: When exposed to gamma radiation, PDMS undergoes competing reactions of chain scission and crosslinking. researchgate.net For linear siloxanes, crosslinking is often the predominant outcome, leading to an increase in molecular weight and the formation of a gel network. researchgate.net The primary mechanism involves the homolytic cleavage of Si-C and C-H bonds, generating radicals that can then combine to form crosslinks. A secondary radiolytic process is "back-biting," where a terminal reactive group can attack the same chain, leading to the formation of small, stable cyclic siloxanes. researchgate.net

Theoretical and Computational Chemistry of Hexadecamethyloctasilocane

Quantum Chemical Calculations for Hexadecamethyloctasiloxane Electronic Structure

Quantum chemical calculations are foundational in determining the electronic structure of molecules. northwestern.edu These ab initio methods, meaning "from first principles," solve the Schrödinger equation to describe the interactions between electrons and nuclei without reliance on empirical data. lsu.edu For a molecule like hexadecamethyloctasiloxane, these calculations can predict a wide array of properties, including molecular geometry, dipole moments, and thermochemical data such as free energy and energy of reaction. lsu.edu

The process begins with the Born-Oppenheimer approximation, which assumes that the heavier nuclei are stationary relative to the much lighter electrons. lsu.edu The many-electron wave function is then expressed in terms of Slater determinants, which are in turn represented by molecular orbitals. lsu.edu Solving the Hartree-Fock equations iteratively allows for the determination of the best possible orbitals that minimize the energy of the system. lsu.edu

Key predictable properties from these calculations for hexadecamethyloctasiloxane would include:

Molecular Geometry: The equilibrium bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.

Electronic Properties: Ionization potential, electron affinity, and the distribution of electron density, which are crucial for understanding the molecule's reactivity.

Spectroscopic Parameters: Frequencies for IR and Raman spectra, as well as NMR chemical shifts, which can be compared with experimental data for validation.

The complexity and computational cost of these calculations increase significantly with the size of the system. lsu.edu Given the large number of atoms in hexadecamethyloctasiloxane, high-level calculations demand substantial computational resources.

Molecular Dynamics Simulations of Hexadecamethyloctasiloxane Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, providing a virtual microscope to observe molecular motion and interactions. These simulations solve Newton's laws of motion for a system of atoms and molecules, allowing researchers to track the trajectory of each particle over time. lsu.eduspringernature.com

For hexadecamethyloctasiloxane, MD simulations can illuminate various aspects of its physical and chemical behavior:

Conformational Dynamics: Siloxane chains are known for their flexibility. MD simulations can explore the vast conformational landscape of hexadecamethyloctasiloxane, identifying preferred structures and the energy barriers between them. This is crucial for understanding its macroscopic properties like viscosity and elasticity.

Intermolecular Interactions: In a condensed phase (liquid or solid), the interactions between hexadecamethyloctasiloxane molecules govern its bulk properties. MD can model these van der Waals and electrostatic interactions to predict properties like density, heat of vaporization, and diffusion coefficients.

Behavior at Interfaces: Simulations can model the behavior of hexadecamethyloctasiloxane at interfaces, for example, with a solid substrate or a liquid. This is relevant for applications in lubrication, coatings, and surface treatments. Studies on similar molecules like hexadecane (B31444) on surfaces show how molecular structure is influenced by interfaces. researchgate.net

The accuracy of MD simulations is highly dependent on the quality of the force field, which is a set of parameters describing the potential energy of the system. For siloxanes, specific force fields are required to accurately model the unique properties of the silicon-oxygen backbone and the methyl side groups.

Density Functional Theory (DFT) Applications to Hexadecamethyloctasiloxane Systems

Density Functional Theory (DFT) has become one of the most popular quantum mechanical methods due to its favorable balance of accuracy and computational cost. mdpi.com DFT calculations are used to investigate the electronic structure of many-electron systems, similar to ab initio methods, but they do so by modeling the electron correlation via a functional of the electron density. mdpi.com

For hexadecamethyloctasiloxane, DFT is instrumental in:

Investigating Reaction Mechanisms: DFT can be used to map out the potential energy surface of a chemical reaction, identifying transition states and calculating activation energies. This allows for the detailed study of, for example, the hydrolysis or thermal decomposition of hexadecamethyloctasiloxane.

Calculating Molecular Properties: DFT is widely used to calculate a variety of molecular properties, including vibrational frequencies, polarizability, and NMR and EPR parameters with good accuracy. rsc.org

Understanding Intermolecular Forces: DFT, particularly with the inclusion of dispersion corrections, can accurately describe the non-covalent interactions that are critical for the structure and properties of molecular materials like hexadecamethyloctasiloxane. mdpi.com

The choice of the exchange-correlation functional is critical in DFT calculations. Different functionals may be more suitable for specific properties or types of chemical systems. For instance, hybrid functionals like B3LYP are often used for a wide range of organic and organometallic molecules. researchgate.netnih.gov

Below is a table summarizing typical properties of siloxane-related compounds that can be determined using DFT.

| Property Calculated via DFT | Relevance to Hexadecamethyloctasiloxane |

| Heat of Formation | Provides data on the thermodynamic stability of the molecule. researchgate.net |

| Vibrational Frequencies | Allows for the assignment of experimental IR and Raman spectra. |

| HOMO-LUMO Gap | Indicates the electronic excitability and chemical reactivity of the molecule. mdpi.com |

| Atomic Charges | Helps to understand the polarity of bonds and potential sites for electrostatic interactions. |

Predictive Modeling of Hexadecamethyloctasiloxane Reactivity and Interactions

Predictive modeling, often employing techniques like Quantitative Structure-Activity Relationship (QSAR) and machine learning, aims to forecast the properties and behavior of chemical compounds based on their molecular structure. nih.govrsc.org These models are built by finding a statistical relationship between calculated molecular descriptors and experimentally observed properties.

For hexadecamethyloctasiloxane, predictive models can be developed to estimate:

Physicochemical Properties: Models can predict properties like boiling point, vapor pressure, and solubility, which are essential for chemical engineering applications.

Reactivity: By using quantum chemical descriptors (like orbital energies or atomic charges), models can predict the reactivity of different sites within the molecule. digitellinc.comresearchgate.net This can be used to forecast its stability under various conditions or its interaction with other chemical species. rsc.org

Toxicity and Environmental Fate: QSAR models are widely used in toxicology to predict the potential adverse effects of chemicals, leveraging structural information to infer biological activity. nih.gov

The development of robust predictive models requires a large and diverse dataset of compounds for training and validation. While specific models for hexadecamethyloctasiloxane may not be publicly available, it could be included in larger datasets for modeling the properties of siloxanes or organosilicon compounds in general. The integration of data from high-throughput screening and toxicogenomics can enhance the predictive power of these models. nih.gov

Applications of Hexadecamethyloctasilocane in Advanced Materials Science

Hexadecamethyloctasiloxane as a Monomer or Building Block in Polymer Science

In polymer science, the synthesis of polysiloxanes, commonly known as silicones, is a cornerstone for creating a vast array of materials with diverse applications. The primary industrial method for producing high molecular weight linear polysiloxanes is the ring-opening polymerization (ROP) of cyclic siloxane monomers, such as octamethylcyclotetrasiloxane (B44751) (D4). youtube.comresearchgate.net This process involves the cleavage of the Si-O-Si bonds within the cyclic monomer and the subsequent formation of long linear polymer chains.

While Hexadecamethyloctasiloxane is a linear molecule and therefore not a monomer in the context of traditional chain-growth polymerization like ROP, it can be conceptualized as a fundamental building block that represents the repeating dimethylsiloxane units in a larger polymer chain. Its structure provides a model for understanding the physical and chemical behavior of polydimethylsiloxane (B3030410) (PDMS).

Furthermore, linear siloxanes with reactive end-groups can participate in polycondensation reactions to form longer polymer chains. melscience.comfarabi.university In such reactions, molecules join together, releasing a small molecule like water as a byproduct. melscience.comtaylorandfrancis.com If Hexadecamethyloctasiloxane were functionalized with reactive terminal groups, such as hydroxyl or alkoxy groups, it could act as a difunctional monomer in a polycondensation process to yield higher molecular weight polysiloxanes.

The table below summarizes the primary polymerization methods for polysiloxanes and the conceptual role of Hexadecamethyloctasiloxane.

| Polymerization Method | Monomer Type | Role of Hexadecamethyloctasiloxane | Key Characteristics |

| Ring-Opening Polymerization (ROP) | Cyclic Siloxanes (e.g., D4) | Not a direct monomer; represents the resulting linear repeating units. | Primary industrial method for high molecular weight polysiloxanes. researchgate.net |

| Polycondensation | Linear Siloxanes with Reactive End-Groups | Can act as a building block if functionalized. | Involves the reaction of functional groups to form larger polymers with the elimination of a small molecule. melscience.comfarabi.university |

Integration of Hexadecamethyloctasiloxane into Nanocomposites and Hybrid Materials

Nanocomposites and hybrid materials are engineered by combining two or more distinct materials at the nanometer scale, resulting in a new material with enhanced properties. The incorporation of nanoparticles into a polymer matrix can significantly improve mechanical strength, thermal stability, and other functionalities. researchgate.netmorressier.com A critical challenge in the development of nanocomposites is ensuring the proper dispersion of the nanoparticles within the polymer matrix and establishing strong interfacial adhesion between the two phases.

Hexadecamethyloctasiloxane can play a crucial role in addressing this challenge through the surface modification of nanoparticles. Untreated silica nanoparticles, for instance, are often hydrophilic due to the presence of silanol (B1196071) groups on their surface, making them incompatible with a hydrophobic polymer matrix like polydimethylsiloxane (PDMS). This incompatibility can lead to particle agglomeration and poor mechanical properties.

By treating the surface of silica nanoparticles with a hydrophobic siloxane like Hexadecamethyloctasiloxane, a non-polar layer is created on the particle surface. This modification, often achieved with related compounds like hexamethyldisilazane, renders the nanoparticles hydrophobic and improves their dispersion within the polymer matrix. The improved dispersion and interfacial compatibility lead to a more uniform material with enhanced mechanical properties.

The following table outlines the role of Hexadecamethyloctasiloxane in the development of nanocomposites and hybrid materials.

| Material Type | Role of Hexadecamethyloctasiloxane | Desired Outcome |

| Polymer-Silica Nanocomposites | Surface modification of silica nanoparticles. | Improved dispersion of nanoparticles, enhanced interfacial adhesion, and improved mechanical properties. |

| Organic-Inorganic Hybrid Materials | As a component to create a hydrophobic organic phase chemically bonded to an inorganic network. | Creation of materials with a unique combination of flexibility from the siloxane and strength from the inorganic component. sol-gel.net |

Role of Hexadecamethyloctasiloxane in Surface Science and Interfacial Engineering

Hexadecamethyloctasiloxane, due to its low surface tension and hydrophobic nature conferred by the methyl groups, is an effective agent for modifying surfaces to reduce their surface energy. When applied to a substrate, it can form a thin, non-polar film that repels water and other polar liquids. This property is exploited in the creation of hydrophobic and superhydrophobic surfaces. researchgate.netmdpi.com

In the context of interfacial engineering, Hexadecamethyloctasiloxane can be used to improve the compatibility between a non-polar polymer matrix and a polar filler. By modifying the surface of the filler, it reduces the interfacial tension and promotes better adhesion between the two phases. This leads to a more robust composite material with improved mechanical properties. The use of silanes and siloxanes for surface modification is a well-established technique in materials science. mdpi.comgoogle.com

The table below details the applications of Hexadecamethyloctasiloxane in surface science and interfacial engineering.

| Application Area | Function of Hexadecamethyloctasiloxane | Resulting Property |

| Hydrophobic Coatings | Forms a low surface energy layer on a substrate. | Water repellency and self-cleaning surfaces. researchgate.netmdpi.com |

| Composite Materials | Acts as a coupling agent or surface modifier for fillers. | Improved interfacial adhesion and stress transfer between the filler and the polymer matrix. mdpi.com |

| Adhesion Promotion | Modifies a surface to improve its wetting by an adhesive. | Enhanced bond strength between dissimilar materials. |

Development of Functional Materials Incorporating Hexadecamethyloctasiloxane

Functional materials are designed to possess specific properties that enable them to perform a particular function. These can range from coatings that provide protection against corrosion to elastomers with specific mechanical responses. Polysiloxanes are widely used in the formulation of functional materials due to their unique combination of properties, including thermal stability, chemical inertness, and low toxicity. researchgate.net

Hexadecamethyloctasiloxane, as a representative of the polysiloxane family, contributes to the development of various functional materials. Its inherent hydrophobicity makes it a key ingredient in the formulation of water-repellent and anti-fouling coatings. researchgate.netdakenchem.com These coatings are used in a variety of applications, from protecting electronic components to preventing the buildup of marine organisms on ship hulls.

In the realm of soft materials, silicone elastomers are known for their flexibility, resilience, and durability. cormanufacturing.comtopsilicone.com While high molecular weight polymers are typically required for these applications, the fundamental dimethylsiloxane repeating unit, as found in Hexadecamethyloctasiloxane, is responsible for the desirable properties of these materials. The low intermolecular forces between the polymer chains allow for high flexibility and a low glass transition temperature.

The following table summarizes the role of Hexadecamethyloctasiloxane in the development of functional materials.

| Functional Material | Role of Hexadecamethyloctasiloxane | Key Properties |

| Functional Coatings | As a primary component or additive to impart specific surface properties. | Hydrophobicity, anti-fouling, and improved durability. researchgate.netdakenchem.com |

| Silicone Elastomers | Represents the fundamental building block of the polymer network. | Flexibility, thermal stability, and chemical resistance. cormanufacturing.comtopsilicone.com |

| Dielectric Materials | As a component in insulating materials. | High electrical resistivity and thermal stability. |

Environmental Fate and Degradation Pathways of Hexadecamethyloctasilocane

Environmental Persistence and Transport Mechanisms of Hexadecamethyloctasiloxane

Hexadecamethyloctasiloxane and other linear volatile methyl siloxanes (VMS) are recognized for their stability and persistence in certain environmental compartments. mst.dksilicones.eu Due to their widespread use in industrial processes and consumer products, they are released into the environment, primarily entering the atmosphere and wastewater streams. mst.dkecetoc.org

In aquatic systems, linear siloxanes exhibit high adsorption coefficients, causing them to bind to particulate matter and settle into the sediment, where their degradation is substantially slower. rsc.orgresearchgate.netnih.gov While some models have identified certain linear siloxanes as potentially bioaccumulative, studies have not observed significant biomagnification in food chains. silicones.eu Research on linear siloxanes up to dodecamethylpentasiloxane (B120680) (L5) indicates they are not expected to bioaccumulate in aquatic organisms due to rapid metabolism and elimination. silicones.eu For instance, the half-lives of L8 to L10 in the abdominal fat of the general population have been estimated to be approximately 1.49 to 1.80 years, suggesting potential accumulation. nih.gov

The primary transport mechanism for volatile methyl siloxanes is through the atmosphere. nih.govresearchgate.net Their volatility allows for long-range atmospheric transport, leading to their distribution on a global scale, including remote regions like the Arctic. acs.orgresearchgate.net In wastewater treatment plants (WWTPs), a significant portion of linear siloxanes is removed from the water phase by sorption to sludge solids. ecetoc.orgacs.org Consequently, the disposal of this sludge, whether through soil amendment, landfilling, or incineration, becomes a major pathway for their entry into the terrestrial environment. ecetoc.orgresearchgate.netnih.gov

| Property | Finding | Source |

| Persistence in Sediment | Estimated lifetimes in sediment are substantially longer than in air or water. | rsc.org |

| Atmospheric Residence Time | Overall residence times for VMS emitted to air range from 2.4 to 2.5 days before degradation or advection. | rsc.org |

| Aquatic Residence Time | When emitted to water, overall residence times can range from 29.5 to 1120 days, with accumulation in sediment. | rsc.org |

| Bioaccumulation | Linear siloxanes (L8-L10) show apparent accumulation in abdominal fat with half-lives of 1.49-1.80 years. | nih.gov |

| Transport Pathway | A large fraction of released volatile methyl siloxanes becomes airborne and can travel substantial distances. | nih.gov |

Abiotic Degradation Mechanisms of Hexadecamethyloctasiloxane (e.g., hydrolysis, photolysis)

Abiotic processes are the primary drivers of hexadecamethyloctasiloxane degradation in the environment. The specific pathway depends on the environmental compartment.

In the atmosphere, the dominant degradation mechanism for volatile methyl siloxanes is through reaction with hydroxyl (OH) radicals. researchgate.netnih.gov This photo-oxidation process breaks down the siloxane molecules into smaller, more soluble compounds, such as OH-substituted silanols. nih.gov

In soil and sediment, the key abiotic degradation process is hydrolysis of the siloxane (Si-O-Si) bonds. nih.gov This reaction is catalyzed by clay minerals, with the rate being significantly influenced by factors such as the type of clay and the moisture content of the soil. researchgate.netresearchgate.netdoria.fi Degradation is generally more rapid in drier soils where the catalytic sites on clay surfaces are more accessible. researchgate.netdoria.fi Strong acids and alkalis can also facilitate the depolymerization of polydimethylsiloxanes (PDMS) by attacking the Si-O-Si bonds. ecetoc.org Photodegradation is not considered a primary degradation pathway for siloxanes in soil or water, as the main reactions occur in the atmosphere. ca.gov

| Degradation Mechanism | Environmental Compartment | Key Factors | Products |

| Reaction with OH radicals | Atmosphere | Sunlight, OH radical concentration | OH-substituted silanols |

| Clay-catalyzed Hydrolysis | Soil, Sediment | Clay mineral type, low moisture content | Dimethylsilanediol (B41321) (DMSD), other silanols |

| Chemical Depolymerization | Industrial/Waste streams | Strong acids or alkalis | Siloxane structures of varying sizes |

Biotic Degradation Pathways of Hexadecamethyloctasiloxane (e.g., microbial degradation)

The silicon-carbon (Si-C) and siloxane (Si-O-Si) bonds in hexadecamethyloctasiloxane are highly stable, making the compound generally resistant to microbial degradation. researchgate.netwikipedia.org High molecular weight polydimethylsiloxanes are typically considered non-biodegradable, with no observed degradation during conventional aerobic and anaerobic wastewater treatment. ecetoc.org

However, there is evidence that some microorganisms can metabolize certain siloxanes. Studies have reported the degradation of low-molecular-weight silicone oils by pure and mixed cultures of bacteria, such as Pseudomonas putida and Pseudomonas fluorescens, under aerobic conditions. tandfonline.comnih.gov More recent research has also demonstrated that low-molecular-weight cyclic siloxanes can be biodegraded under anaerobic conditions by sewage microorganisms. nih.gov

The primary product of abiotic hydrolysis, dimethylsilanediol (DMSD), is known to be biodegradable in soil and water. nih.govresearchgate.netnih.gov This suggests a two-step degradation process for siloxanes in the terrestrial environment: an initial abiotic hydrolysis followed by the biodegradation of the resulting silanol (B1196071) products. nih.gov Furthermore, recent advancements in biotechnology have led to the directed evolution of enzymes, such as cytochrome P450, that can cleave the stable silicon-carbon bonds in volatile methyl siloxanes, opening potential future avenues for bioremediation. researchgate.net

| Organism/Condition | Substrate | Finding | Source |

| Pseudomonas putida, P. fluorescens | Low-molar-mass oligomeric organo-silicon compounds | Capable of growth on these compounds. | researchgate.net |

| Anaerobic Sewage Microorganisms | Octamethylcyclotetrasiloxane (B44751) (D4) | Susceptible to anaerobic degradation. | nih.gov |

| Engineered Cytochrome P450 | Volatile Methyl Siloxanes (VMS) | Engineered enzyme variant can break Si-C bonds. | researchgate.net |

| General Soil Microflora | Dimethylsilanediol (DMSD) | DMSD, a hydrolysis product of PDMS, is biodegradable. | nih.gov |

Metabolite Formation and Transformation of Hexadecamethyloctasiloxane in Environmental Systems

The transformation of hexadecamethyloctasiloxane in the environment leads to the formation of various smaller, often more polar and water-soluble, compounds. These transformation products, or metabolites, result from the abiotic and biotic degradation pathways described previously. biolscigroup.com

The atmospheric oxidation of volatile methyl siloxanes by OH radicals results in a series of OH-substituted silanols. nih.gov As the number of hydroxyl substitutions increases, the compounds become more likely to be removed from the atmosphere via wet and dry deposition. nih.gov

In soil and sediment, the clay-catalyzed hydrolysis of polydimethylsiloxanes cleaves the siloxane backbone. nih.govdoria.fi The primary and most studied hydrolysis product is dimethylsilanediol (DMSD). researchgate.netdoria.finih.gov Further hydrolysis can lead to the formation of other silanols, including the potential formation of hexadecamethyloctasiloxane-1,15-diol (B3052963) from the parent compound. nih.gov These silanols can then undergo further biotic or abiotic degradation, ultimately breaking down into inorganic constituents like carbon dioxide, water, and silica. nih.gov

| Metabolite/Transformation Product | Parent Compound | Formation Pathway | Environmental Compartment |

| OH-substituted silanols | Volatile Methyl Siloxanes | Atmospheric reaction with OH radicals | Atmosphere |

| Dimethylsilanediol (DMSD) | Polydimethylsiloxane (B3030410) (PDMS) | Clay-catalyzed hydrolysis | Soil, Sediment |

| Hexadecamethyloctasiloxane-1,15-diol | Hexadecamethyloctasiloxane | Hydrolysis | Soil, Water |

| Cyclosiloxanes (D3-D8) | Polydimethylsiloxane (PDMS) | Thermal degradation/rearrangement | Industrial Processes, Soil |

Predictive Models for Environmental Behavior of Hexadecamethyloctasiloxane

To understand and predict the distribution and fate of hexadecamethyloctasiloxane and other siloxanes in the environment, scientists utilize multimedia environmental fate models. rsc.orgnih.gov These computational tools integrate a chemical's physical-chemical properties, emission data, and the characteristics of different environmental compartments (air, water, soil, sediment) to simulate its behavior on a regional or global scale. silicones.euresearchgate.net

Fugacity-based models, such as the Danish Eulerian Hemispheric Model (DEHM) and the Berkeley-Trent Global Contaminant Fate Model (BETR Global), have been used to assess the fate of volatile methyl siloxanes. acs.org These models calculate the partitioning of a chemical between different environmental media and its transport and transformation within and between them. nih.gov

Modeling studies have shown that a large fraction of released VMS tends to remain in the atmosphere, where it is removed by chemical degradation. nih.gov While VMS can undergo long-range atmospheric transport, models predict they have a low potential for deposition in remote regions compared to classic persistent organic pollutants (POPs). nih.gov Model simulations also highlight the importance of the emission pathway; VMS emitted to air have short atmospheric residence times, whereas those emitted to water can lead to significant accumulation and persistence in sediment. rsc.org These models are crucial tools for risk assessment, helping to identify potential environmental concerns and guide regulatory decisions. researchgate.net

Future Directions and Emerging Research Avenues for Hexadecamethyloctasilocane

Advanced Spectroscopic Probes for In-Situ Analysis

The development of advanced spectroscopic techniques is crucial for real-time, in-situ monitoring of chemical processes involving hexadecamethyloctasiloxane. Such methods provide dynamic information on reaction kinetics, polymerization mechanisms, and the formation of transient species, which is essential for process optimization and quality control.

One promising technique is Attenuated Total Reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy . This method can be used for in-line monitoring of polysiloxane synthesis. mdpi.com By immersing an ATR probe directly into the reaction mixture, researchers can track the changes in vibrational bands corresponding to specific functional groups in real-time. For instance, the hydrolysis of chlorosilanes to form silanols and their subsequent condensation to build the siloxane backbone can be observed by monitoring the characteristic stretching vibrations of Si-OH and Si-O-Si bonds. mdpi.com This allows for precise control over the polymerization process, ensuring the desired molecular weight and structure of the final product.

Future research in this area will likely focus on enhancing the sensitivity and selectivity of these in-situ probes. The development of specialized probes for high-pressure or high-temperature conditions could further expand their utility in industrial settings. Moreover, coupling these spectroscopic techniques with chemometric analysis, such as principal component analysis (PCA), can help to deconstruct complex spectral data and identify key reaction intermediates and endpoints with greater accuracy. mdpi.com

Key Spectroscopic Data for In-Situ Monitoring of Siloxane Polymerization:

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance in Monitoring |

| ~3700-3200 | O-H stretch (in Si-OH) | Indicates the presence of silanol (B1196071) intermediates. |

| ~1000-1100 | Asymmetric Si-O-Si stretch | Monitors the formation and growth of the siloxane backbone. |

| ~900 | Si-OH stretch | Provides information on the concentration of silanol groups. |

| ~800 | Si-C stretch (in Si-(CH₃)₂) | Serves as a stable internal reference during the reaction. |

Novel Synthetic Methodologies for Tailored Hexadecamethyloctasiloxane Structures

The demand for polysiloxanes with specific properties has spurred the development of novel synthetic methods for creating tailored structures. These methods aim to control the molecular weight, dispersity, and the incorporation of functional groups with high precision.

A significant area of research is the controlled/living ring-opening polymerization (ROP) of cyclotrisiloxanes . This technique allows for the precise synthesis of linear polysiloxanes with well-defined end-functional groups. acs.org By using specific initiators, such as water or silanols, and organocatalysts like guanidines, the polymerization can proceed in a controlled manner. acs.org The subsequent introduction of end-capping agents, such as alkynyl(amino)silanes, enables the attachment of desired functionalities to the polymer chain ends. acs.org This approach is highly versatile for creating telechelic polymers that can be used as building blocks for more complex architectures like block copolymers.

Another key development is the synthesis of side-chain-functionalized linear polysiloxanes . This can be achieved through the organocatalytic ROP of monofunctional cyclotrisiloxanes. acs.org This method allows for the incorporation of various functional groups along the polysiloxane backbone, leading to materials with tailored properties such as altered solubility, reactivity, or surface activity. The precise control over the distribution of these functional groups is a major advantage over traditional methods. acs.org

Furthermore, the synthesis of heterotelechelic polydimethylsiloxane (B3030410) (PDMS) derivatives, which have different functional groups at each end of the polymer chain, is an active area of research. nih.gov These materials are valuable for creating unique macromolecular structures, such as supersoft PDMS bottlebrush networks. nih.gov

Future work will likely focus on expanding the library of functional groups that can be incorporated and refining the catalytic systems to achieve even greater control over the polymer architecture. The development of one-pot synthesis strategies will also be important for improving the efficiency and scalability of these methods.

Integration with Artificial Intelligence and Machine Learning in Hexadecamethyloctasiloxane Research

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical research, with significant potential to accelerate the discovery and optimization of materials like hexadecamethyloctasiloxane and related polysiloxanes.

ML models can be developed to predict the material properties of polymers based on their molecular structure. arxiv.orgresearchgate.netsc.edu By training algorithms on large datasets of known polymers and their properties, it is possible to create models that can accurately forecast the characteristics of new, hypothetical structures. arxiv.orgresearchgate.netsc.edu This can significantly reduce the need for time-consuming and expensive experimental synthesis and characterization. For instance, ML can be used to predict properties like glass transition temperature, solubility, and mechanical strength. researchgate.net

In the context of siloxane chemistry, AI and ML are being applied to:

Model and optimize chemical processes : Neural networks have been used to model the kinetics of the anionic polymerization of cyclic siloxanes, allowing for the prediction of reaction rates under different conditions. nih.gov

Investigate structure-property relationships : ML methods like Random Forest and Multiple Linear Regression have been employed to understand the fouling-release performance of silicone-based coatings, identifying key molecular features that enhance their effectiveness. silicones.eu

Screen for new materials with desired functionalities : ML, in conjunction with computational chemistry, has been used to screen vast libraries of hypothetical materials, such as zeolites, for their ability to effectively remove linear siloxanes from the environment. rsc.orgwikipedia.org

The future integration of AI and ML in this field will likely involve the development of more sophisticated models that can handle the complexity of polymeric systems. The use of generative models to design novel siloxane structures with optimized properties is a particularly exciting prospect. Furthermore, the combination of AI with automated synthesis platforms could lead to a closed-loop discovery process where new materials are designed, synthesized, and tested in a fully autonomous fashion.

Examples of ML Applications in Siloxane Research:

| Application | ML Technique | Outcome |

| Modeling Polymerization | Neural Networks | Prediction of reaction kinetics and optimization of synthesis conditions. nih.gov |

| Predicting Fouling-Release | Random Forest, Multiple Linear Regression | Identification of key structural features for improved coating performance. silicones.eu |

| Material Screening | Various ML algorithms | Accelerated discovery of materials for siloxane removal. rsc.orgwikipedia.org |

Sustainability and Circular Economy Considerations in Hexadecamethyloctasiloxane Life Cycle

Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental performance of siloxanes. Studies have shown that the use of silicones and related products can lead to significant net reductions in greenhouse gas emissions across their life cycle, primarily due to their role in enhancing energy efficiency and product durability in various applications. nih.gov However, the production of silicones can be energy-intensive. wikipedia.org

Research is actively exploring strategies to improve the sustainability of silicone polymers. wikipedia.org These include:

Diluting silicone polymers by tethering them to other entities with a lower carbon footprint, while still retaining the desirable properties of the silicone. wikipedia.org

Developing methods for reuse and repurposing of silicone oils and elastomers. wikipedia.org

Designing silicones for triggered or biological degradation at their end-of-life. wikipedia.org

The concept of a circular economy for silicones is also gaining traction. This involves developing processes for the chemical recycling of silicone waste. For example, silicone polymers can be chemically broken down into their constituent siloxane monomers through processes like thermal or catalytic depolymerization. acs.org These monomers can then be purified and repolymerized to create new silicone materials, reducing the reliance on virgin raw materials. acs.org

The environmental behavior of siloxanes is another key area of study. Linear siloxanes are known to degrade in the environment, although their persistence can vary. silicones.eumst.dk Research continues to investigate their fate in different environmental compartments, such as air, water, and soil, to better understand and mitigate any potential impacts. silicones.eunih.gov

Future efforts in this domain will focus on developing more energy-efficient production methods, designing silicones that are more readily recyclable or biodegradable, and expanding the infrastructure for the collection and recycling of silicone-containing products. The overarching goal is to minimize the environmental footprint of these valuable materials while maximizing their benefits in a sustainable, circular economy.

Q & A

Q. How can researchers design controlled experiments to isolate the effects of substituents on this compound’s electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.